Product packaging for Dibenzothiophene-4-boronic acid(Cat. No.:CAS No. 108847-20-7)

Dibenzothiophene-4-boronic acid

Cat. No.: B024773
CAS No.: 108847-20-7
M. Wt: 228.08 g/mol
InChI Key: GOXNHPQCCUVWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Organoboron Compounds in Modern Organic Synthesis

Organoboron compounds, which are organic derivatives of borane, are a versatile class of reagents in modern organic chemistry. wikipedia.org Their importance stems from their ability to participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comcymitquimica.com This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals and natural products. numberanalytics.com

The utility of organoboron compounds can be attributed to the unique properties of the boron atom, which enables the formation of stable compounds with various organic groups. numberanalytics.com They are known for their non-toxic nature and tolerance to a wide range of functional groups, making them highly valuable in synthetic chemistry. thieme.de Furthermore, many reactions involving organoboranes proceed with a high degree of stereochemical retention, allowing for the synthesis of specific chiral molecules. acs.org

Structural Attributes and Reactivity Profile of the Dibenzothiophene-4-boronic Acid Moiety

This compound is a white to off-white solid with the chemical formula C₁₂H₉BO₂S. bloomtechz.com Its molecular structure is characterized by a dibenzothiophene (B1670422) core, which is a polycyclic aromatic system containing a thiophene (B33073) ring fused to two benzene (B151609) rings, and a boronic acid functional group (-B(OH)₂). bloomtechz.comcymitquimica.com

The dibenzothiophene unit provides rigidity and specific electronic properties due to its aromatic nature. cymitquimica.com The boronic acid group is the reactive center of the molecule, enabling it to participate in various chemical reactions. It is particularly known for its role in Suzuki-Miyaura cross-coupling reactions, where it acts as a versatile building block for creating new carbon-carbon bonds. chemimpex.comcymitquimica.com The compound is stable at room temperature but may undergo decomposition at high temperatures. bloomtechz.com

Overview of Key Research Domains Pertaining to this compound

The unique properties of this compound have led to its application in several key research areas:

Organic Synthesis: It serves as a crucial building block in the synthesis of complex organic molecules. chemimpex.com Its ability to readily undergo Suzuki-Miyaura coupling makes it a valuable reagent for constructing larger, more intricate molecular architectures. cymitquimica.comchemicalbook.com

Materials Science: The compound is utilized in the creation of advanced materials, particularly organic semiconductors. chemimpex.comtcichemicals.com The electronic properties stemming from the dibenzothiophene core make it a suitable component for organic light-emitting diodes (OLEDs) and other electronic devices. chemimpex.comcymitquimica.com

Pharmaceutical and Agrochemical Development: Researchers are exploring its use in the synthesis of novel drug candidates and agrochemicals. chemimpex.com

Catalysis: this compound can act as a catalyst in various chemical reactions, helping to increase reaction rates and improve yields. chemimpex.com

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 108847-20-7 sigmaaldrich.com
Molecular Formula C₁₂H₉BO₂S sigmaaldrich.com
Molecular Weight 228.07 g/mol sigmaaldrich.com
Melting Point 327-330 °C (lit.) sigmaaldrich.com
Appearance White to off-white solid bloomtechz.com
Purity ≥95.0% to ≥99% (HPLC) chemimpex.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BO2S B024773 Dibenzothiophene-4-boronic acid CAS No. 108847-20-7

Properties

IUPAC Name

dibenzothiophen-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXNHPQCCUVWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3S2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370220
Record name Dibenzothiophene-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108847-20-7
Record name Dibenzothiophene-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-dibenzothiophene-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Catalytic Transformations and Mechanistic Insights Involving Dibenzothiophene 4 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in modern organic synthesis, and their application in conjunction with dibenzothiophene-4-boronic acid has enabled the creation of diverse molecular architectures.

Suzuki-Miyaura Cross-Coupling: Substrate Scope and Efficiency with this compound

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful methods for forming carbon-carbon bonds, celebrated for its mild reaction conditions and tolerance of a wide array of functional groups. nih.govnih.gov this compound serves as an effective coupling partner in these reactions, readily engaging with a variety of aryl and heteroaryl halides. nih.gov The efficiency of these couplings is often enhanced by the use of specialized palladium catalysts and ligands. For instance, the use of a second-generation XPhos preformed catalyst has demonstrated high yields in the cross-coupling of aryl and heteroaryl halides with boronic acids. nih.gov

The reaction's broad applicability is a testament to its robustness, enabling the synthesis of complex biaryl motifs that are prevalent in pharmaceuticals and materials science. nih.govnih.gov The development of highly active catalyst systems has further expanded the scope to include challenging substrates such as heteroaryl chlorides and sterically hindered halides. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound Analogs

Aryl Halide Partner Catalyst System Conditions Yield
4-Bromobenzonitrile Pd(OAc)₂, RuPhos Na₂CO₃, Ethanol, 85°C High
4-Chlorobenzonitrile Pd(OAc)₂, RuPhos Na₂CO₃, Ethanol, 85°C 82-92%

This table is illustrative and based on typical conditions for similar heteroaryl boronic acids.

Decarbonylative Suzuki Cross-Coupling in Heterobiaryl Synthesis

A significant advancement in cross-coupling chemistry is the decarbonylative Suzuki-Miyaura reaction, which utilizes carboxylic acids as coupling partners in place of the more traditional aryl halides. nih.govorganic-chemistry.orgnih.gov This method provides a direct route to nitrogen-containing heteroaromatic biaryls. nih.govnih.gov In this context, this compound has been successfully employed as a coupling partner. nih.gov

The reaction typically proceeds with a palladium catalyst, such as Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a pivalic anhydride (B1165640) activator. organic-chemistry.org The inclusion of boric acid can enhance reaction efficiency. organic-chemistry.org This protocol has proven effective for a range of heterocyclic carboxylic acids, including pyridines, pyrimidines, pyrazines, and quinolines, affording the corresponding biaryl products in good yields. organic-chemistry.orgnih.gov For example, the reaction of a pyridine-3-carboxylic acid with this compound yielded the desired heterobiaryl product in 63% yield. nih.gov This approach offers a valuable alternative for the synthesis of structurally diverse heterobiaryls, which are important scaffolds in pharmaceutical chemistry. nih.govnih.gov

Table 2: Decarbonylative Suzuki Cross-Coupling with this compound

Heterocyclic Carboxylic Acid Catalyst System Activator Yield

Intramolecular Cyclization and Annulation Processes

While the primary application of this compound is in intermolecular cross-coupling reactions, the boronic acid functionality can, in principle, participate in intramolecular cyclization and annulation processes. These reactions can lead to the formation of novel polycyclic aromatic systems. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of propionic anhydride. chimicatechnoacta.ru Although specific examples involving the this compound moiety in such intramolecular cyclizations are not extensively documented in the provided search results, the reactivity of the boronic acid group suggests its potential for such transformations under appropriate conditions.

Copper-Mediated Coupling Reactions

Copper-mediated reactions offer a complementary approach to palladium-catalyzed methods, often exhibiting different reactivity patterns and substrate scope.

Chan-Lam Type Trifluoromethyltelluration with this compound

The Chan-Lam coupling reaction traditionally involves the copper-mediated formation of a carbon-heteroatom bond between a boronic acid and an amine, alcohol, or thiol. nih.gov While direct examples of Chan-Lam trifluoromethyltelluration with this compound were not found, the principles of Chan-Lam coupling are well-established for a variety of aryl boronic acids. nih.govnih.govnih.gov These reactions are typically aerobic and catalyzed by copper(II) salts. nih.govnih.gov The mechanism is thought to involve the formation of a copper(II) complex, which then undergoes transmetalation with the boronic acid. nih.gov Subsequent reductive elimination yields the cross-coupled product. Given the versatility of Chan-Lam couplings, it is plausible that this compound could serve as a substrate in related transformations.

Oxidative Dearomatization Reactions

Copper-mediated oxidative dearomatization reactions represent a powerful strategy for the synthesis of three-dimensional structures from flat aromatic precursors. While specific examples utilizing this compound in this context are not detailed in the provided search results, copper-catalyzed oxidative coupling reactions of boronic acids are known. nih.gov These reactions often proceed under an oxygen atmosphere with a copper catalyst. nih.gov The mechanism can involve the oxidation of a Cu(I) catalyst to a catalytically active Cu(II) species, which then reacts with the boronic acid. nih.gov This area of research holds potential for the application of this compound to create novel, non-planar molecular architectures.

C-H Activation and Functionalization Strategies in Systems Utilizing this compound

This compound is a valuable building block in the synthesis of complex organic molecules, particularly those with applications in materials science. Its utility is often demonstrated in transition metal-catalyzed reactions that involve the activation and functionalization of carbon-hydrogen (C-H) bonds. These strategies allow for the direct formation of carbon-carbon bonds, offering an efficient and atom-economical approach to constructing elaborate π-conjugated systems.

One prominent strategy involves a two-step, one-pot process that combines a Suzuki-Miyaura coupling with an intramolecular C-H arylation to construct the dibenzothiophene (B1670422) core. While not starting with this compound, a closely analogous reaction using various arylboronic acids and a benzenesulfinate (B1229208) ester illustrates this powerful approach. The initial palladium-catalyzed Suzuki-Miyaura coupling forms a biaryl intermediate, which then undergoes an intramolecular electrophilic cyclization via C-H activation to yield the substituted dibenzothiophene S-oxide. rsc.org This method is notable for its high functional group tolerance, allowing for the synthesis of a diverse range of dibenzothiophene derivatives. rsc.org

The reaction conditions for this type of transformation are crucial for its success. The choice of catalyst, solvent, and additives can significantly influence the yield and selectivity of the desired product. For instance, in the synthesis of dibenzothiophene S-oxides, the use of (amphos)₂PdCl₂ as a catalyst and potassium phosphate (B84403) as a base in a solvent like dichloromethane (B109758) has proven effective for a variety of arylboronic acids, including those with electron-withdrawing and electron-donating groups. rsc.org

The following table summarizes the synthesis of various dibenzothiophene S-oxides from a sulfinate ester and different arylboronic acids, showcasing the versatility of this C-H functionalization strategy.

Table 1. Synthesis of Dibenzothiophene S-oxides via Suzuki-Miyaura Coupling and Intramolecular C-H Arylation rsc.org
Arylboronic AcidProductYield (%)
4-Tolylboronic acid2-(4-Tolyl)dibenzothiophene S-oxideExcellent
4-Fluorophenylboronic acid2-(4-Fluorophenyl)dibenzothiophene S-oxideGood
4-Chlorophenylboronic acid2-(4-Chlorophenyl)dibenzothiophene S-oxideGood
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)dibenzothiophene S-oxideNot specified
3-Methylphenylboronic acid2-Methyldibenzothiophene S-oxideNot specified
2-Methylphenylboronic acid4-Methyldibenzothiophene S-oxideHigh

This strategy highlights how boronic acids, in general, serve as key precursors in reactions where a subsequent C-H activation step is essential for the construction of the final molecular architecture. The application of this compound in similar sequences allows for the incorporation of the dibenzothiophene moiety into larger, more complex structures, which is particularly relevant for the development of novel organic electronic materials. ambeed.com

Mechanistic Investigations of this compound Reactivity in Catalytic Cycles

The reactivity of this compound in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is governed by a series of well-defined elementary steps. While specific mechanistic studies focused exclusively on this compound are not extensively documented, the general mechanism for arylboronic acids provides a robust framework for understanding its behavior. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle commences with the oxidative addition of an organohalide (Ar-X) to a low-valent palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: This is a crucial step where the organic group from the boron reagent is transferred to the palladium center. For a boronic acid like this compound, this process is generally believed to proceed through a boronate intermediate. The boronic acid reacts with a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic tetracoordinate boronate species, [R-B(OH)₃]⁻. organic-chemistry.org This activated boronate then reacts with the Ar-Pd-X complex to form a new intermediate, Ar-Pd-R, and releases the halide and boron-containing byproducts.

Recent studies have provided deeper insights into this step, revealing that for some boronic esters, direct transmetalation can occur without prior hydrolysis to the boronic acid. nih.govillinois.edu This has significant implications for reaction conditions, as anhydrous protocols can be developed. The rate of transmetalation can be significantly influenced by the structure of the boronic ester, with some esters reacting much faster than the corresponding boronic acid. nih.govillinois.edu The key factors enabling the transfer of the organic fragment are the creation of an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to the boron. nih.gov

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Ar-Pd-R intermediate. This step forms the new carbon-carbon bond of the biaryl product (Ar-R) and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

In the context of C-H activation, the catalytic cycle can be more complex. For instance, in the palladium(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids, a plausible mechanism involves the following steps:

C-H activation of the benzo[b]thiophene 1,1-dioxide by the Pd(II) catalyst to form a cyclopalladium intermediate.

The arylboronic acid coordinates with a ligand (e.g., pyridine) to form an active arylation reagent, such as a triphenylboroxine pyridine (B92270) complex.

This complex undergoes transmetalation with the cyclopalladium intermediate.

Reductive elimination from the resulting palladium species yields the C-arylated product and a Pd(0) species.

The Pd(0) is then reoxidized to the active Pd(II) catalyst by an oxidant (e.g., Cu(OAc)₂) to complete the cycle.

This mechanism underscores the dual role that palladium can play, facilitating both the C-H activation and the cross-coupling with the boronic acid. The reactivity of this compound in such catalytic cycles is fundamental to its application in the synthesis of advanced materials.

Applications of Dibenzothiophene 4 Boronic Acid in Advanced Materials Science and Organic Optoelectronics

Design and Synthesis of Organic Electronic Materials

The dibenzothiophene (B1670422) moiety provides a rigid and planar scaffold with good charge transport characteristics, while the boronic acid functional group serves as a convenient handle for Suzuki-Miyaura cross-coupling reactions. This powerful combination enables the construction of complex molecular architectures with precisely controlled electronic properties, making it an invaluable tool for materials scientists.

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, host materials play a critical role in facilitating efficient energy transfer to the emissive dopants. Dibenzothiophene-4-boronic acid is a key precursor for synthesizing high-performance host materials, particularly for blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.gov The dibenzothiophene unit imparts a high triplet energy, which is essential to confine the triplet excitons on the guest emitter, preventing energy loss and enhancing device efficiency.

Researchers have designed and synthesized novel bipolar host materials by coupling dibenzothiophene derivatives with electron-donating units. nih.gov For instance, combining a dibenzothiophene electron acceptor with an acridine (B1665455) donor has been shown to produce materials with a small energy difference between the singlet and triplet excited states (ΔEST), which is a key characteristic for efficient TADF. nih.gov Theoretical studies using density functional theory (DFT) have confirmed that such molecular designs lead to a significant separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in high triplet energies and balanced charge transport properties. nih.gov The use of dibenzofuran-based bipolar host materials has also been explored, demonstrating excellent performance in yellow phosphorescent OLEDs. rsc.org

Interactive Table:

Emitters Exhibiting Thermally Activated Delayed Fluorescence (TADF) and Room Temperature Phosphorescence (RTP)

This compound is also instrumental in creating novel emitters that exhibit TADF and room-temperature phosphorescence (RTP), phenomena that enable highly efficient light emission in OLEDs.

For TADF emitters, the design strategy often involves creating molecules with a small ΔEST, allowing for efficient reverse intersystem crossing (rISC) from the triplet to the singlet state. Boron-containing compounds, synthesized from precursors like this compound, have shown great promise in this area. For example, modifying a 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOBNA) core with a benzonitrile (B105546) group and a carbazole (B46965) donor has led to blue TADF emitters with high photoluminescence quantum yields (PLQYs) and fast rISC rates. rsc.org These materials have demonstrated significantly improved external quantum efficiencies and operational lifetimes in OLED devices. rsc.org

Furthermore, the dibenzothiophene scaffold itself has been shown to be a key component in achieving RTP. dtu.dk Simple, purely organic π-conjugated systems based on dibenzothiophenes can exhibit afterglow with lifetimes reaching the sub-second range when dispersed in a polymer matrix like poly(methyl methacrylate) (PMMA). dtu.dk The rigid structure and the presence of the sulfur heteroatom are thought to facilitate intersystem crossing and suppress non-radiative decay, leading to observable phosphorescence at room temperature. dtu.dk

Interactive Table:

Development of Semiconductor Materials

The utility of this compound extends to the development of organic semiconductor materials for applications beyond OLEDs, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). cymitquimica.comtcichemicals.com The inherent charge-transporting properties of the dibenzothiophene core make it an attractive building block for these devices.

By polymerizing dibenzothiophene-based monomers, researchers can create conjugated polymers with tunable electronic properties. These materials can be designed to have specific HOMO and LUMO energy levels to facilitate efficient charge injection and transport in electronic devices. The ability to modify the polymer backbone and side chains allows for fine-tuning of the material's solubility, morphology, and electronic characteristics.

Functional Conjugated Polymers and Oligomers for Optoelectronic Devices

This compound is a key starting material for the synthesis of functional conjugated polymers and oligomers used in a variety of optoelectronic devices. nih.gov The electrochemical polymerization of monomers derived from dibenzothiophene and thiophene (B33073) units allows for the creation of polymers with progressively increasing conjugation lengths. frontiersin.orgnih.gov This stepwise enhancement of conjugation leads to a decrease in the HOMO-LUMO gap, which can be observed through both theoretical calculations and experimental measurements of optical and electrochemical band gaps. nih.gov

These dibenzothiophene-based conjugated polymers exhibit interesting electrochromic properties, changing color reversibly upon doping and dedoping. frontiersin.orgnih.gov This behavior is attributed to the formation of polarons and bipolarons along the polymer chain. Furthermore, increasing the conjugation length has been shown to significantly improve the electrochemical stability of these polymers, making them promising candidates for applications in flexible organic electrochromic devices. frontiersin.orgnih.gov

Interactive Table:

Integration into Molecular Systems for Optical Sensing (e.g., Nanographenes)

The boronic acid group in this compound provides a versatile platform for the development of molecular sensors. Boronic acids are known to interact specifically and reversibly with cis-diols, which are common structural motifs in biologically important molecules like carbohydrates and glycoproteins. nih.gov This interaction can be harnessed to create chemosensors that signal the presence of these analytes through changes in their optical properties, such as fluorescence. rsc.org

While direct applications of this compound in nanographene-based sensors are an emerging area, the principles of boronic acid-based sensing are well-established. The integration of the dibenzothiophene unit into larger, graphene-like structures could lead to novel sensors with enhanced sensitivity and selectivity due to the unique electronic and optical properties of nanographenes. Furthermore, the inherent room-temperature phosphorescence of some boronic acid assemblies, including those derived from arylboronic acids, opens up possibilities for developing sensors based on long-lived emission, which can offer advantages in terms of signal-to-noise ratio. rsc.orgresearchgate.net

Dibenzothiophene 4 Boronic Acid As a Research Synthon in Biochemical and Pharmaceutical Sciences

Utility in the Synthesis of Complex Biochemical Reagents and Probes

The unique structure of dibenzothiophene (B1670422) makes it an attractive scaffold for biochemical reagents and probes. Its rigid tricyclic system provides a well-defined spatial arrangement for attached functional groups, which is crucial for specific molecular recognition. While dibenzothiophene itself can be fluorescent, its derivatives are often incorporated into more complex systems to act as fluorescent reporters. researchgate.netnih.govnih.gov Fluorescent probes are indispensable tools in biochemistry, allowing researchers to visualize and quantify biological processes, such as enzyme activity or the presence of specific biomolecules. researchgate.net

Dibenzothiophene-4-boronic acid serves as a key intermediate for introducing the dibenzothiophene moiety into these larger, more functional molecules. nih.gov The boronic acid group is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling chemists to covalently link the dibenzothiophene scaffold to other molecular components that might be responsible for targeting, solubility, or signal generation. researchgate.net This modular approach allows for the rational design of sophisticated probes for various research applications, from cellular imaging to studying protein-ligand interactions. nih.govrsc.org

Table 1: Characteristics of this compound as a Synthon for Biochemical Probes

Feature Description Relevance in Probe Design
Core Scaffold Rigid, planar dibenzothiophene structure. Provides a structurally well-defined and stable core. The rigidity can help minimize non-specific binding and provides a fixed framework for attaching other functional parts of a probe.
Functional Group Boronic Acid (-B(OH)₂) Acts as a versatile chemical "handle" for synthesis. It is a key reactant in Suzuki-Miyaura cross-coupling reactions, allowing for the efficient and specific formation of carbon-carbon bonds. researchgate.netresearchgate.net
Potential Properties Intrinsic fluorescence and photostability. The dibenzothiophene core can serve as a fluorophore. Its derivatives can be engineered to have enhanced photophysical properties suitable for sensitive detection in biological systems. researchgate.netnih.gov
Application Building block for larger molecules. Used to synthesize complex reagents where the dibenzothiophene unit imparts specific structural or photophysical properties to the final product. nih.gov

Development of Bioactive Molecular Scaffolds for Research Applications (e.g., Pyrazolopyrimidinyl Inhibitors of Ubiquitin-Activating Enzyme)

While the dibenzothiophene scaffold is versatile, its specific application in the synthesis of pyrazolopyrimidinyl inhibitors of ubiquitin-activating enzyme (E1) is not prominently documented in widely available scientific literature. nih.govnih.govmdpi.com However, the utility of this compound as a synthon for other classes of potent and selective enzyme inhibitors is well-established, demonstrating its importance in developing bioactive molecular scaffolds.

A significant example is the development of inhibitors for DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA damage response pathway and a target in cancer therapy. nih.gov Researchers have synthesized a series of dibenzothiophen-4-ylchromenones using dibenzothiophene precursors. nih.gov By creating various substituted versions of the dibenzothiophene ring, they were able to explore the structure-activity relationship (SAR) and identify how different chemical groups at specific positions impact the molecule's inhibitory potency against DNA-PK. nih.gov

These studies show that the dibenzothiophene scaffold can be systematically modified to optimize biological activity. For instance, adding hydroxyl or methoxy (B1213986) groups at certain positions (C-8 or C-9) maintained the inhibitory activity, while substitutions at other positions (C-7) diminished it. nih.gov This highlights how the dibenzothiophene core can serve as a foundational structure for building libraries of related compounds to discover potent and selective inhibitors for research and therapeutic development. nih.gov

Table 2: Research Findings on Substituted Dibenzothiophen-4-ylchromenones as DNA-PK Inhibitors

Substitution on Dibenzothiophene Ring Effect on DNA-PK Inhibitory Activity Implication for Scaffold Development
Hydroxy or Methoxy at C-8 or C-9 Retained potent activity. These positions are tolerant to modification, allowing for the potential addition of groups to improve pharmaceutical properties (e.g., solubility) without losing potency. nih.gov
Substitution at C-7 Lowered activity. This position appears to be important for binding or proper conformation; modifications here are detrimental. nih.gov
Chloro at C-6 Not detrimental to activity. Indicates that this position can be modified without a significant loss of inhibitory function. nih.gov
Chloro at C-7 or C-8 Reduced potency. The introduction of a halogen at these specific positions negatively impacts the molecule's effectiveness as an inhibitor. nih.gov

Strategies for Directed Derivatization for Biological Research

The primary strategy for the directed derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction is one of the most powerful and widely used methods in modern medicinal chemistry for forming carbon-carbon bonds. researchgate.net It allows for the precise and efficient coupling of a boronic acid (like this compound) with an organic halide or triflate. researchgate.netresearchgate.net

The popularity of the Suzuki coupling stems from its remarkable reliability and tolerance of a wide variety of functional groups, meaning that complex molecular fragments can be joined together late in a synthetic sequence without requiring extensive use of protecting groups. researchgate.netnih.gov The reaction conditions are typically mild, and the inorganic by-products are non-toxic and easily removed, making it highly practical for both academic research and industrial-scale synthesis. researchgate.net

For biological research, this strategy is invaluable. It enables chemists to take the core dibenzothiophene scaffold and systematically "decorate" it with different chemical groups or link it to other complex molecular structures. nih.gov This allows for the methodical exploration of a compound's structure-activity relationship (SAR), where researchers can determine how specific changes to the molecule's structure affect its biological function, such as its ability to inhibit an enzyme or bind to a receptor. nih.govnih.gov This iterative process of design, synthesis via Suzuki coupling, and biological testing is fundamental to the discovery of new research tools and potential therapeutic agents. nih.gov

Table 3: Overview of Suzuki-Miyaura Coupling for Derivatization

Component Role in the Reaction Advantages for Biological Research
This compound Organoboron component. Provides the core scaffold to be incorporated into the new molecule. nih.gov
Organic Halide/Triflate (R-X) Coupling partner. The 'R' group can be a wide range of other molecular fragments, allowing for diverse structures to be synthesized. researchgate.net
Palladium Catalyst Facilitates the reaction. Enables the efficient formation of a new C-C bond between the dibenzothiophene and the 'R' group. researchgate.net
Base Activates the organoboron species. Essential for the catalytic cycle to proceed. researchgate.net
Overall Strategy C-C Bond Formation Allows for modular and convergent synthesis. Tolerates many functional groups (alcohols, amines, esters), which is critical when building complex, biologically active molecules. researchgate.netnih.gov

Future Prospects and Emerging Research Paradigms for Dibenzothiophene 4 Boronic Acid

Novel Synthetic Methodologies and Expanding Reactivity Modes

The utility of dibenzothiophene-4-boronic acid is intrinsically linked to the methods of its synthesis and the scope of its chemical transformations. While established routes exist, research is moving towards more efficient, sustainable, and versatile synthetic strategies.

General synthesis approaches include the redox method, which uses thiophenol as a starting material and subjects it to an oxidation reaction, and the sulfonation method, which starts from benzene (B151609) or diphenylsulfone. bloomtechz.com These methods typically involve steps to introduce the sulfur heterocycle followed by borylation.

A key area of expanding reactivity is its application in cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a powerful tool. A recently developed two-step protocol demonstrates the reaction of various arylboronic acids, including derivatives of this compound, with 2-bromoaryl sulfinate esters. rsc.org This reaction proceeds with high selectivity at the bromine position, leading to the formation of diverse and highly functionalized dibenzothiophene (B1670422) S-oxides. rsc.org These S-oxides are valuable precursors for generating atomic oxygen upon UV irradiation or for further synthetic transformations. rsc.org

The versatility of this coupling reaction is highlighted by its tolerance for a wide range of functional groups on the boronic acid partner, including electron-donating and electron-withdrawing groups, as well as bulky substituents. rsc.org This allows for the synthesis of a broad library of dibenzothiophene derivatives with tailored electronic and steric properties.

Table 1: Examples of Dibenzothiophene S-Oxides Synthesized via Suzuki-Miyaura Coupling with Arylboronic Acids rsc.org

Arylboronic Acid PartnerKey Functional GroupsResulting Dibenzothiophene S-Oxide ProductSignificance
4-Tolylboronic acidMethyl2-Methyldibenzothiophene S-oxideDemonstrates basic reactivity and high yield.
4-Methoxyphenylboronic acidMethoxy (B1213986) (electron-donating)Dibenzothiophene S-oxide with methoxy groupEfficient cyclization with electron-rich aryl groups.
2-Naphthylboronic acidNaphthyl (π-extended)π-extended dibenzothiophene S-oxideCreates extended chromophores for potential optical applications.
3-Thienylboronic acidThiophene (B33073) (heteroaryl)Thieno[3,2-b]benzo[d]thiophene S-oxideFormation of heteroaromatic ring-fused systems.

Future synthetic methodologies may focus on direct C-H borylation of the dibenzothiophene core, which would represent a more atom-economical approach. Furthermore, exploring metal-free coupling reactions, such as reductive couplings with diazo compounds, could open new avenues for creating carbon-carbon bonds under mild conditions. researchgate.net The compound's reactivity also extends to its use in the synthesis of specialized dyes and pigments, such as azo and phthalocyanine (B1677752) dyes, where the rigid dibenzothiophene unit can enhance thermal stability and color fastness. bloomtechz.com

Rational Design of High-Performance Materials via Structure-Function Correlation

This compound is a prime candidate for the construction of high-performance organic electronic materials, including those for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. cymitquimica.comchemscene.com The rational design of these materials hinges on understanding the relationship between the molecular structure and the resulting properties, such as charge mobility, emission wavelength, and quantum efficiency.

The dibenzothiophene unit provides a rigid and electron-rich scaffold that promotes intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors. The boronic acid group serves as a versatile chemical handle for incorporating the dibenzothiophene core into larger polymeric or dendritic structures.

Structure-function relationships established for other boronic acids provide a roadmap for designing materials based on the dibenzothiophene scaffold. For instance, the electronic nature of substituents on the aromatic rings profoundly impacts the pKa of the boronic acid and its binding affinity to other molecules, such as diols. nih.gov Electron-withdrawing groups tend to lower the pKa, making the boron center more Lewis acidic and enhancing binding, while bulky steric groups can hinder interactions. nih.gov

In the context of OLEDs, modifying the dibenzothiophene core or the groups attached to it via the boronic acid linker can tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for controlling the emission color and for optimizing charge injection and transport within the device. By strategically placing donor and acceptor moieties, it is possible to create materials with efficient intramolecular charge transfer characteristics, leading to high-performance emitting layers.

Table 2: Guiding Principles for Structure-Function Design with this compound

Structural ModificationAnticipated EffectTarget ApplicationRelevant Principle
Attaching electron-withdrawing groupsLowers LUMO level, increases Lewis acidityElectron-transport materials, sensorsElectronic tuning of frontier molecular orbitals. nih.gov
Attaching electron-donating groupsRaises HOMO levelHole-transport materials, red-shifted emittersElectronic tuning of frontier molecular orbitals.
Extending π-conjugation (e.g., adding phenyl or naphthyl groups)Narrows the HOMO-LUMO gapBlue, green, or red emitters in OLEDsControl of emission wavelength through conjugation.
Introducing bulky side chainsDisrupts intermolecular packingAmorphous materials with high solubility and film-forming qualitySteric control of morphology. nih.gov

Future research will involve synthesizing a systematic series of polymers and small molecules incorporating this compound to precisely map these structure-function correlations and optimize materials for next-generation electronic devices.

Advanced Characterization Techniques and In Situ Mechanistic Probes

To fully realize the potential of this compound, it is crucial to employ advanced characterization techniques to understand both the properties of the resulting materials and the mechanisms of the reactions used to create them.

Standard characterization of the compound and its derivatives includes High-Performance Liquid Chromatography (HPLC) for purity assessment and Infrared (IR) spectroscopy to confirm the presence of key functional groups. thermofisher.com However, deeper insights require more sophisticated methods. For example, spectroscopic titration is a powerful technique to determine the pKa of the boronic acid, which is a critical parameter for its use in sensors or pH-responsive systems. nih.gov Fluorescence spectroscopy, particularly in competitive binding studies, can be used to quantify the binding constants of materials derived from this compound with target analytes like saccharides. nih.gov

Understanding reaction mechanisms is key to optimizing synthetic protocols and discovering new reactivity. In situ mechanistic probes are particularly valuable. Techniques like in situ NMR and IR spectroscopy can track the concentration of reactants, intermediates, and products in real-time, providing a detailed picture of the reaction kinetics and pathways. For complex catalytic cycles, such as the Suzuki-Miyaura coupling, these methods can help elucidate the roles of different catalyst states and the potential for side reactions.

Computational modeling, especially Density Functional Theory (DFT), is another cornerstone of modern characterization. DFT can be used to calculate the electronic structure, predict spectroscopic properties, and model reaction energy profiles. For instance, computational studies can rationalize the regioselectivity of a reaction or explain the observed stereochemistry, providing insights that are difficult to obtain experimentally. researchgate.net

Future research will likely see an increased use of these advanced techniques. Time-resolved spectroscopy could be used to study the excited-state dynamics of OLED materials derived from this compound, while advanced mass spectrometry techniques can identify transient intermediates in complex reaction mixtures.

Integration into Supramolecular Assemblies and Nanoscale Architectures

The unique structural features of this compound make it an exceptional building block for supramolecular chemistry and the bottom-up fabrication of nanoscale architectures. nih.gov The rigid dibenzothiophene core provides a well-defined shape and promotes π–π stacking interactions, while the boronic acid group is a versatile hydrogen-bonding unit.

The –B(OH)₂ moiety is particularly interesting because it can act as both a hydrogen bond donor (via the -OH groups) and an acceptor (via the oxygen atoms). nih.gov It can adopt different conformations, such as syn-syn or syn-anti, which allows for the formation of diverse and predictable hydrogen-bonding patterns. nih.gov This directional and specific bonding is the foundation of crystal engineering and the design of complex supramolecular structures.

By co-crystallizing this compound with complementary N-donor ligands, it is possible to create a variety of architectures, such as stacked layers, helical chains, or interwoven ribbons. nih.gov The final structure is dictated by the interplay of hydrogen bonding, π–π stacking, and the specific geometry of the co-formers. nih.gov

These principles of self-assembly can be extended to surfaces, enabling the growth of highly ordered two-dimensional nanostructures. nih.gov The spontaneous organization of molecules into well-defined patterns on a substrate is a powerful method for creating functional nanoscale devices. researchgate.net Furthermore, the boronic acid group's ability to form reversible covalent bonds with diols can be exploited to create dynamic systems, such as stimuli-responsive gels or Covalent Organic Frameworks (COFs), where the dibenzothiophene unit would impart desirable electronic or photophysical properties. nih.gov The fabrication of diverse nano-architectures, such as nanobelts, nanospheres, and nano-corals, has been demonstrated with other complex organic molecules through the careful control of solvent polarity and intermolecular forces like hydrogen bonding and π–π stacking, a strategy directly applicable to this compound. rsc.org

Future work in this area will focus on using this compound to construct functional supramolecular systems, such as porous materials for gas storage, sensors for specific analytes, or templates for the growth of other nanomaterials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dibenzothiophene-4-boronic acid, and what factors influence reaction yield?

  • Methodological Answer : The synthesis involves lithiation of dibenzothiophene at -78°C using n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by borylation with trimethyl borate (B(OMe)₃). Key factors include:

  • Temperature : Lower temperatures (-78°C) minimize side reactions during lithiation .

  • Solvent : THF enhances intermediate solubility compared to ether or hexane .

  • Stoichiometry : Excess n-BuLi (2.5 eq) ensures complete deprotonation, while B(OMe)₃ (1.2 eq) drives borylation .

  • Purification : Acidic hydrolysis (HCl) precipitates the product, followed by recrystallization or column chromatography .

    Table 1: Synthesis Parameters and Their Impact

    ParameterRange/ExampleOutcome Influence
    Temperature-78°C to 0°CLower temps reduce side reactions
    SolventTHF, ether, hexaneTHF improves reagent solubility
    Lithiation agentn-BuLi (2.5 eq)Ensures complete substrate conversion
    Hydrolysis agentHCl (aq)Facilitates product precipitation

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹¹B NMR confirms boronic acid formation (δ ~30 ppm), while ¹H/¹³C NMR verifies aromatic structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 231.05) .
  • Elemental Analysis : Matches calculated C, H, S, and B percentages to assess purity .

Q. What are the primary research applications of this compound?

  • Answer : It serves as a building block in:

  • Sensors : Binds diols (e.g., glucose) via reversible boronate ester formation, enabling glucose monitoring in physiological systems .
  • Hydrogels : Incorporated into pH-responsive materials for controlled drug delivery, leveraging boronic acid-diol interactions .

Advanced Research Questions

Q. How can the lithiation-borylation step be optimized to improve yield and reproducibility?

  • Methodological Answer :

  • Solvent Screening : Compare THF with coordinating solvents (e.g., DME) to stabilize intermediates .
  • Additives : Introduce TMEDA to enhance lithiation efficiency .
  • Kinetic Studies : Use in-situ FTIR or cryogenic quenching to identify rate-limiting steps .

Q. How should contradictory data on reaction yields between studies using different solvents be resolved?

  • Answer : Analyze solvent polarity (e.g., THF’s higher polarity vs. ether) and boiling points. For example:

  • THF may improve solubility but increase side reactions at higher temperatures.
  • Conduct controlled replicates with statistical analysis (ANOVA) to isolate solvent effects .

Q. What experimental strategies integrate this compound into glucose-responsive hydrogels?

  • Answer :

  • Copolymerization : Use radical initiators (e.g., APS) with acrylamide monomers to form crosslinked networks .
  • Validation : Measure hydrogel swelling ratios under varying glucose concentrations (e.g., 0–20 mM) via gravimetry .

Q. How can hydrolysis instability during storage be mitigated?

  • Answer :

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C with desiccants .
  • Derivatization : Convert to pinacol ester derivatives for enhanced stability, confirmed by ¹H NMR .

Q. What methodologies enable this compound’s use in boron affinity chromatography?

  • Answer :

  • Immobilization : Covalently attach to silica via silane coupling (e.g., 3-aminopropyltriethoxysilane) .
  • Elution : Compete with sorbitol (1 M, pH 8.5) to release bound glycoproteins, validated by LC-MS .

Key Considerations for Experimental Design

  • Data Contradictions : Cross-reference reaction conditions (e.g., solvent purity, moisture levels) across studies to identify variables affecting reproducibility .
  • Safety : Follow protocols for handling n-BuLi (pyrophoric) and boronates (moisture-sensitive) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzothiophene-4-boronic acid
Reactant of Route 2
Reactant of Route 2
Dibenzothiophene-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.